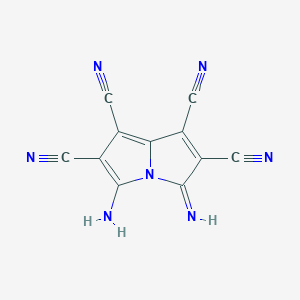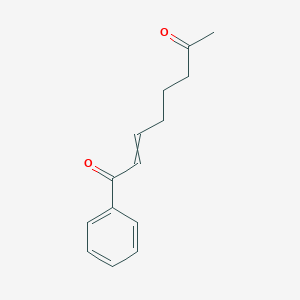
1-Phenyloct-2-ene-1,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-1,2-propanedione , is an organic compound with the molecular formula C9H8O2. Its structure features a phenyl group attached to a propanedione backbone. The compound exhibits interesting chemical properties and has applications in various fields.
Vorbereitungsmethoden
Synthetic Routes:: 1-Phenyloct-2-ene-1,7-dione can be synthesized through several methods:
Acylation of Phenylacetone: One common route involves acylating phenylacetone (1-phenyl-2-propanone) with acetic anhydride or acetyl chloride.
Aldol Condensation: Another approach is the aldol condensation of benzaldehyde with acetone, followed by dehydration.
Enolate Formation: Formation of the enolate of 1-phenyl-2-propanone, followed by oxidation, yields the desired compound.
Industrial Production:: Industrial-scale production methods typically involve optimized versions of the synthetic routes mentioned above. These processes ensure high yields and purity.
Analyse Chemischer Reaktionen
1-Phenyloct-2-ene-1,7-dione undergoes various chemical reactions:
Oxidation: It can be oxidized to form a diketone or a carboxylic acid.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents: Reagents like sodium hydroxide, hydrogen peroxide, and strong acids are often used.
Major Products: The specific products depend on reaction conditions, but diketones, alcohols, and substituted phenyl derivatives are common.
Wissenschaftliche Forschungsanwendungen
1-Phenyloct-2-ene-1,7-dione finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It may serve as a scaffold for drug development.
Flavor and Fragrance Industry: Due to its aromatic properties.
Photoinitiators: Used in polymerization processes.
Wirkmechanismus
The exact mechanism of action for this compound varies based on its specific application. its reactivity as a diketone and its phenyl group contribute to its effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenyloct-2-ene-1,7-dione stands out due to its unique combination of a phenyl group and a propanedione backbone. Similar compounds include acetyl benzoyl, camphorquinone, and 2,3-butanedione .
Eigenschaften
CAS-Nummer |
132559-69-4 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
1-phenyloct-2-ene-1,7-dione |
InChI |
InChI=1S/C14H16O2/c1-12(15)8-4-2-7-11-14(16)13-9-5-3-6-10-13/h3,5-7,9-11H,2,4,8H2,1H3 |
InChI-Schlüssel |
REXCQOASQKYZEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCC=CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


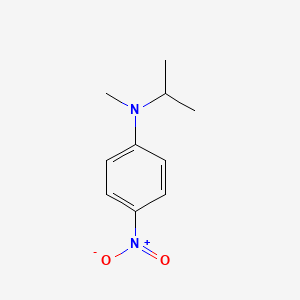
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
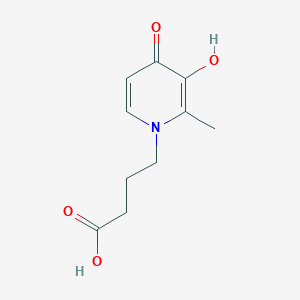
silane](/img/structure/B14277367.png)
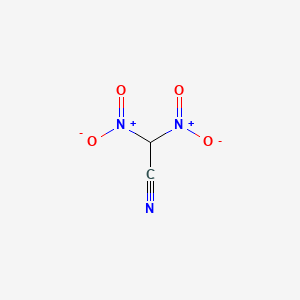
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
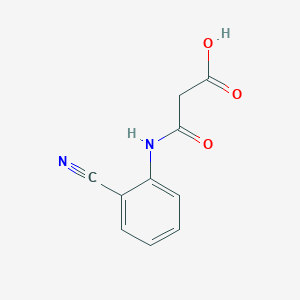

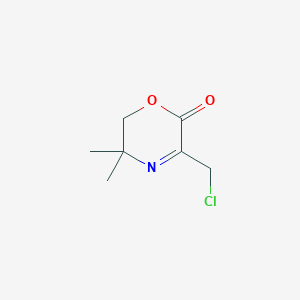
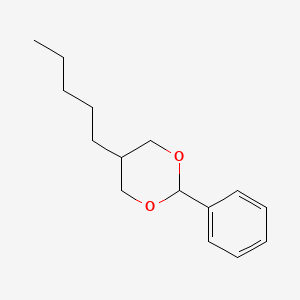
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
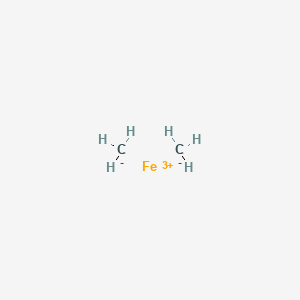
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
